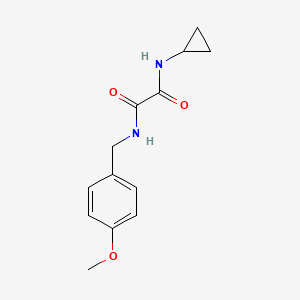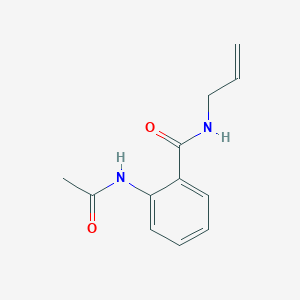![molecular formula C21H18BrNO3 B4070395 3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Vue d'ensemble
Description
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABPP, and it is a pyrrole-based inhibitor that can interact with the serine hydrolase enzyme family. ABPP has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
The mechanism of action of ABPP involves the inhibition of the serine hydrolase enzyme family. ABPP can interact with the active site of these enzymes and prevent them from breaking down their substrates. This inhibition can lead to a decrease in cancer cell growth and the accumulation of proteins in the brain, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects
ABPP has several biochemical and physiological effects. ABPP can inhibit the activity of the serine hydrolase enzyme family, which can lead to a decrease in cancer cell growth and the accumulation of proteins in the brain. ABPP can also affect lipid metabolism and energy homeostasis, which may have implications for metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
ABPP has several advantages and limitations for lab experiments. One advantage of ABPP is its specificity for the serine hydrolase enzyme family. This specificity allows for targeted inhibition of these enzymes without affecting other cellular processes. However, ABPP has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Orientations Futures
There are several future directions for the research and development of ABPP. One direction is the optimization of the synthesis method to improve the stability and solubility of ABPP. Another direction is the identification of new targets for ABPP inhibition, which may have implications for other diseases beyond cancer and neurodegenerative diseases. Additionally, the development of more potent and selective ABPP inhibitors may lead to more effective treatments for these diseases.
Applications De Recherche Scientifique
ABPP has shown promising results in various scientific research applications. One of the most significant applications of ABPP is in cancer treatment. ABPP can inhibit the activity of the serine hydrolase enzyme family, which is involved in cancer cell growth and proliferation. ABPP has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
ABPP also has potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The serine hydrolase enzyme family is involved in the breakdown of proteins that accumulate in the brain and cause neurodegeneration. ABPP can inhibit the activity of these enzymes, which may slow down the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-14(24)15-4-8-18(9-5-15)23-19(11-13-21(25)26)10-12-20(23)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASCUNFMWKUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[2-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070330.png)
![2-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4070343.png)
![6-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070353.png)
![1-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4070368.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)
![5-(4-chlorophenyl)-4-[(2-furylmethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4070380.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4070385.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4070412.png)
![N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B4070417.png)